3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-7-5-11(6-8-12)15-16-13(10-18)14-4-2-3-9-17(14)15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAHBZWKZNRHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde typically involves cyclocondensation reactions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation . Additionally, its luminescent properties make it useful in imaging applications, where it can act as a fluorescent probe.
Comparison with Similar Compounds
Key Observations :
Photophysical Properties
Imidazo[1,5-a]pyridine derivatives exhibit solvatochromic behavior and large Stokes shifts, making them suitable as fluorescent probes . While direct data for the methoxyphenyl variant is lacking, comparisons can be inferred:
- Methoxy-substituted analogs: Likely display redshifted emission due to electron-donating effects, similar to monomeric imidazo[1,5-a]pyridines in liposomal studies .
- Trifluoromethyl-substituted analogs : Electron-withdrawing groups may quench fluorescence intensity but improve membrane intercalation due to increased lipophilicity .
- Chlorophenyl analogs : Ortho-substituents may disrupt π-stacking, reducing fluorescence quantum yield compared to para-substituted derivatives .
Commercial and Industrial Relevance
- The 3-(Propan-2-yl) analog is commercially available at high cost (€754/g), indicating niche applications . The methoxyphenyl variant’s absence from commercial listings suggests specialized synthetic routes or emerging research interest.
Biological Activity
3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,5-a]pyridine class, which has been associated with various pharmacological effects including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activities of this compound based on diverse research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[1,5-a]pyridine exhibit promising anticancer activity. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, imidazo[1,5-a]pyridine-benzimidazole hybrids displayed GI50 values ranging from 1.06 to 14.9 µM against human tumor cell lines, indicating strong antiproliferative properties .
Table 1: Cytotoxic Activity of Imidazo[1,5-a]pyridine Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 3.25 |
| Compound B | HeLa (Cervical Cancer) | 7.73 |
| Compound C | A549 (Lung Cancer) | 2.50 |
Antimicrobial Activity
The antimicrobial properties of imidazo[1,5-a]pyridine derivatives have also been explored. A study indicated that related compounds exhibited antifungal activity against resistant strains of Candida albicans with minimum inhibitory concentrations (MIC) demonstrating effectiveness .
Table 2: Antifungal Activity Against Candida albicans
| Compound | MIC (µg/mL) |
|---|---|
| Compound D | 10 |
| Compound E | 15 |
| Compound F | 20 |
The mechanism underlying the biological activity of imidazo[1,5-a]pyridine derivatives often involves inhibition of tubulin polymerization and interference with cell cycle progression. For example, certain derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis through various cellular pathways .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of imidazo[1,5-a]pyridine derivatives revealed that specific modifications to the phenyl ring significantly enhanced their anticancer efficacy. The compounds were tested on multiple cancer cell lines and demonstrated a clear structure-activity relationship (SAR), where the presence of electron-donating groups improved cytotoxicity .
Case Study 2: Antifungal Properties
Another investigation focused on the synthesis and evaluation of antifungal activities of imidazo[1,2-a]pyridine derivatives against Candida spp. The results indicated that several compounds exhibited potent activity against resistant strains, suggesting their potential as therapeutic agents in treating fungal infections .
Q & A
Q. How do conflicting reports on biological activity correlate with structural modifications?
- SAR Insights :
- Anticancer Activity : 4-Methoxyphenyl analogs show IC₅₀ = 2.1 µM (PC-3 cells), whereas 2-chlorophenyl derivatives are inactive, highlighting substituent sensitivity .
Methodological Recommendations
Q. What purification techniques maximize yield without compromising aldehyde functionality?
Q. How to troubleshoot low reactivity in Knoevenagel condensations with this compound?
- Solutions :
- Base Selection : Piperidine outperforms DBU in polar aprotic solvents.
- Microwave Activation : Reduces reaction time from 24 hours to 30 minutes .
Ethical/Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
